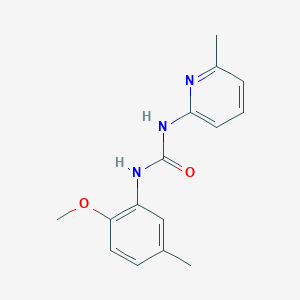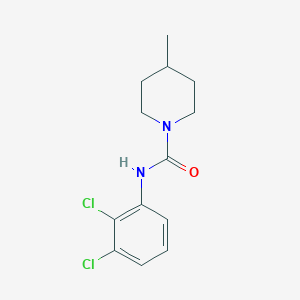![molecular formula C16H19NOS B5399287 N-[1-(2,4-dimethylphenyl)ethyl]-2-(2-thienyl)acetamide](/img/structure/B5399287.png)
N-[1-(2,4-dimethylphenyl)ethyl]-2-(2-thienyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-(2,4-dimethylphenyl)ethyl]-2-(2-thienyl)acetamide, commonly known as modafinil, is a eugeroic drug that is used to promote wakefulness and alertness in individuals suffering from sleep disorders such as narcolepsy, obstructive sleep apnea, and shift work sleep disorder. Modafinil has gained popularity in recent years due to its off-label use as a cognitive enhancer and a performance-boosting agent.
Aplicaciones Científicas De Investigación
Modafinil has been extensively studied for its therapeutic and cognitive-enhancing effects. It has been approved by the FDA for the treatment of narcolepsy, obstructive sleep apnea, and shift work sleep disorder. In addition, modafinil has been investigated for its potential use in the treatment of attention deficit hyperactivity disorder (ADHD), depression, and fatigue associated with multiple sclerosis. Moreover, modafinil has gained popularity as a cognitive enhancer and a performance-boosting agent among healthy individuals.
Mecanismo De Acción
The exact mechanism of action of modafinil is not fully understood. However, it is believed that modafinil works by increasing the levels of certain neurotransmitters in the brain, including dopamine, norepinephrine, and histamine. Modafinil also affects the levels of certain neuropeptides, such as orexin, which is involved in the regulation of wakefulness and sleep.
Biochemical and Physiological Effects:
Modafinil has been shown to have a variety of biochemical and physiological effects. It has been found to increase wakefulness and alertness, improve cognitive function, enhance mood, and reduce fatigue. Modafinil has also been shown to increase the activity of certain brain regions, such as the prefrontal cortex, which is involved in executive function and decision-making.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Modafinil has several advantages and limitations for use in lab experiments. One of the advantages is that it has a long half-life, which allows for sustained effects over a period of time. Modafinil is also relatively safe and well-tolerated, with few side effects reported. However, modafinil can be expensive, which may limit its use in some experiments. Moreover, modafinil may interact with other drugs and may have different effects on different individuals, which can complicate experimental design.
Direcciones Futuras
Modafinil has several potential future directions for research. One area of interest is the use of modafinil in the treatment of cognitive decline associated with aging and neurodegenerative diseases such as Alzheimer's. Another area of interest is the investigation of modafinil's effects on creativity and innovation. Furthermore, modafinil may have potential applications in the military, such as in the enhancement of cognitive and physical performance. Finally, more research is needed to fully understand the long-term effects of modafinil use and its potential for abuse.
Conclusion:
In conclusion, modafinil is a eugeroic drug that has gained popularity for its off-label use as a cognitive enhancer and a performance-boosting agent. Modafinil has been extensively studied for its therapeutic and cognitive-enhancing effects, and has been found to increase wakefulness and alertness, improve cognitive function, enhance mood, and reduce fatigue. Modafinil has several advantages and limitations for use in lab experiments, and has several potential future directions for research. However, more research is needed to fully understand the long-term effects of modafinil use and its potential for abuse.
Métodos De Síntesis
Modafinil was first synthesized in the 1970s by French pharmaceutical company Lafon Laboratories. The synthesis method involves the condensation of 2-[(diphenylmethyl)sulfinyl]acetamide with 2,4-dimethylthiophenylacetone in the presence of phosphorus oxychloride. The resulting product is then purified through recrystallization to obtain modafinil in its pure form.
Propiedades
IUPAC Name |
N-[1-(2,4-dimethylphenyl)ethyl]-2-thiophen-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NOS/c1-11-6-7-15(12(2)9-11)13(3)17-16(18)10-14-5-4-8-19-14/h4-9,13H,10H2,1-3H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMADGQZGVKVEIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)NC(=O)CC2=CC=CS2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
34.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47198342 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-nitrophenyl)-N'-[(phenylacetyl)oxy]ethanimidamide](/img/structure/B5399206.png)

![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N'-ethylurea](/img/structure/B5399227.png)
![2-methyl-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]-3-furamide](/img/structure/B5399232.png)
![1-(3-methoxybenzyl)-4-{[5-(1H-pyrazol-3-yl)-2-furyl]methyl}-2-piperazinone](/img/structure/B5399240.png)
![2-[(5,6-diphenyl-1,2,4-triazin-3-yl)thio]-N,N-diethylacetamide](/img/structure/B5399244.png)

![N-(3-methoxypropyl)-N-(4-methylbenzyl)-2,8-diazaspiro[4.5]decane-3-carboxamide dihydrochloride](/img/structure/B5399261.png)


![methyl 2-({[1-(ethylsulfonyl)-4-piperidinyl]carbonyl}amino)benzoate](/img/structure/B5399281.png)
![4-[(2-butyl-5-imino-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]-2-methoxyphenyl 4-chlorobenzoate](/img/structure/B5399286.png)
![4-{[benzyl(ethyl)amino]methyl}benzoic acid](/img/structure/B5399295.png)
